1,3,4,6-Tetrakis(methoxymethyl)glycoluril

Description

The exact mass of the compound Imidazo[4,5-d]imidazole-2,5(1H,3H)-dione, tetrahydro-1,3,4,6-tetrakis(methoxymethyl)- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

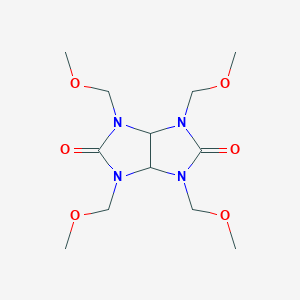

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1,3,4,6-tetrakis(methoxymethyl)-3a,6a-dihydroimidazo[4,5-d]imidazole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N4O6/c1-19-5-13-9-10(15(7-21-3)11(13)17)16(8-22-4)12(18)14(9)6-20-2/h9-10H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGQJGMGAMHFMAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCN1C2C(N(C1=O)COC)N(C(=O)N2COC)COC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4066202 | |

| Record name | Imidazo[4,5-d]imidazole-2,5(1H,3H)-dione, tetrahydro-1,3,4,6-tetrakis(methoxymethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4066202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

NKRA | |

| Record name | Imidazo[4,5-d]imidazole-2,5(1H,3H)-dione, tetrahydro-1,3,4,6-tetrakis(methoxymethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

17464-88-9 | |

| Record name | MX 270 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17464-88-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Imidazo(4,5-d)imidazole-2,5(1H,3H)-dione, tetrahydro-1,3,4,6-tetrakis(methoxymethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017464889 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Imidazo[4,5-d]imidazole-2,5(1H,3H)-dione, tetrahydro-1,3,4,6-tetrakis(methoxymethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Imidazo[4,5-d]imidazole-2,5(1H,3H)-dione, tetrahydro-1,3,4,6-tetrakis(methoxymethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4066202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrahydro-1,3,4,6-tetrakis(methoxymethyl)imidazo[4,5-d]imidazole-2,5(1H,3H)-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.694 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical and Physical Properties

1,3,4,6-Tetrakis(methoxymethyl)glycoluril, also known as tetramethoxymethyl glycoluril (B30988), is a white crystalline solid at room temperature. ru.nlyoutube.com Its core structure is the glycoluril molecule, which consists of two fused five-membered rings, each containing a urea (B33335) functionality. The four nitrogen atoms of the glycoluril backbone are each substituted with a methoxymethyl (-CH₂OCH₃) group. youtube.comaip.org This compound is soluble in water and various organic solvents, a property that facilitates its use in a wide range of applications. youtube.communi.cz

The presence of the methoxymethyl groups is central to the compound's chemical reactivity. These groups can undergo acid-catalyzed reactions with molecules containing active hydrogen atoms, such as hydroxyl, carboxyl, or amide groups. This reactivity is the basis for its primary application as a crosslinking agent in polymer systems. nih.govresearchgate.net

Interactive Data Table: Physicochemical Properties

| Property | Value | References |

| CAS Number | 17464-88-9 | youtube.communi.cz |

| Molecular Formula | C₁₂H₂₂N₄O₆ | muni.cz |

| Molecular Weight | 318.33 g/mol | muni.cz |

| Appearance | White to off-white crystalline powder or flakes | ru.nlresearchgate.net |

| Melting Point | 90-110 °C | mdpi.com |

| Solubility | Soluble in water | youtube.communi.cz |

Synthesis and Production

The synthesis of 1,3,4,6-Tetrakis(methoxymethyl)glycoluril typically begins with the formation of the glycoluril (B30988) core. This is achieved through the condensation reaction of two equivalents of urea (B33335) with one equivalent of glyoxal. researchgate.net The resulting glycoluril is then reacted with formaldehyde (B43269) to produce tetramethylol glycoluril. In the subsequent step, an etherification reaction is carried out by treating the tetramethylol glycoluril with an excess of methanol (B129727) in the presence of an acid catalyst, such as hydrochloric acid or nitric acid, at a controlled temperature not exceeding 55 °C. researchgate.net This process substitutes the hydroxyl groups of the methylol intermediates with methoxy (B1213986) groups, yielding the final product, this compound. researchgate.net

An alternative synthetic route involves the reaction of magnesium oxide with chloromethyl ethers at high temperatures in the presence of phosphorus pentoxide. muni.cz This reaction forms an intermediate that, upon reaction with deionized water, yields the desired product. muni.cz

Applications in Resins and Coatings

The primary industrial application of 1,3,4,6-Tetrakis(methoxymethyl)glycoluril is as a crosslinking agent for various polymer resins, particularly in the formulation of high-performance coatings. ru.nlresearchgate.netnih.gov It is a key component in both solvent-borne and water-borne coating systems, as well as in powder coatings. researchgate.netrsc.org Commercially, it is available under trade names such as Powderlink® 1174 and as a component in resins like Cymel® 1170. researchgate.netrsc.orgnih.gov

When formulated with polymers containing hydroxyl, carboxyl, or amide functional groups (such as polyester, acrylic, and alkyd resins), this compound forms a dense, three-dimensional network upon curing, typically initiated by heat and an acid catalyst. ru.nlnih.govresearchgate.net This crosslinked structure imparts a range of desirable properties to the final coating, including:

Enhanced Hardness and Flexibility: The rigid glycoluril (B30988) backbone contributes to the hardness and scratch resistance of the coating, while the ether linkages provide a degree of flexibility. ru.nlresearchgate.net

Improved Chemical and Solvent Resistance: The stable, crosslinked network enhances the coating's resistance to chemicals, solvents, and environmental degradation. ru.nlresearchgate.net

Excellent Adhesion: Coatings formulated with this crosslinker exhibit strong adhesion to various substrates, including metals. researchgate.netresearchgate.net

Weather Resistance: It is particularly valued in exterior durable coatings due to its excellent light stability and resistance to weathering. researchgate.netrsc.org

These properties make it a preferred choice for demanding applications such as automotive primers and topcoats, coil coatings, appliance coatings, and general industrial finishes. ru.nlresearchgate.netrsc.org In powder coatings, its solid, non-caking nature and ability to cure at relatively low temperatures are significant advantages. researchgate.netnih.gov

Interactive Data Table: Performance in Coatings

| Property Enhanced | Mechanism | Resulting Benefit | References |

| Hardness and Scratch Resistance | Formation of a rigid, 3D crosslinked network. | Increased durability and longevity of the coating. | ru.nl |

| Chemical Resistance | Covalent bond formation between polymer chains. | Protection against degradation from solvents and chemicals. | ru.nl |

| Adhesion | Interaction with functional groups on the substrate. | Improved coating integrity and prevention of delamination. | researchgate.netresearchgate.net |

| Weatherability | Stable chemical structure of the glycoluril core. | Long-term performance in outdoor applications. | researchgate.netrsc.org |

| Flexibility | Nature of the ether linkages in the crosslinked structure. | Resistance to cracking and peeling upon impact or bending. | ru.nlresearchgate.net |

Supramolecular Chemistry and Molecular Recognition Based on Glycoluril Frameworks

Glycoluril (B30988) as a Core Building Block for Macrocyclic Structures

Glycoluril's inherent structural features make it an ideal component for synthesizing macrocyclic compounds. doaj.orgresearchgate.net Its four nitrogen atoms allow for functionalization, while its rigid backbone directs the formation of cyclic oligomers. researchgate.net This has led to the development of several important families of macrocyclic hosts, each with unique recognition properties. nih.gov

Cucurbiturils: Synthesis and Host-Guest Chemistry

Cucurbit[n]urils, often abbreviated as CB[n], are a well-known family of macrocycles built from glycoluril monomers linked by methylene (B1212753) bridges. wikipedia.orgresearchgate.net The name is derived from the molecule's resemblance to a pumpkin, a member of the Cucurbitaceae family. wikipedia.org

Synthesis: The synthesis of cucurbiturils involves the acid-catalyzed condensation of glycoluril with formaldehyde (B43269). acs.orgmuni.cz First synthesized in 1905 by Robert Behrend, the structure of the most common hexamer, cucurbit acs.orguril (CB acs.org), was not fully elucidated until 1981. wikipedia.orgacs.org The reaction, typically carried out in strong acids like HCl or H₂SO₄ at elevated temperatures, yields a mixture of CB[n] homologues, where 'n' represents the number of glycoluril units. researchgate.netacs.orggoogle.com Homologues with 5, 6, 7, 8, 10, and 14 glycoluril units have been isolated. wikipedia.org The distribution of these products is influenced by factors such as acid type, concentration, and temperature. acs.org

Host-Guest Chemistry: Cucurbiturils possess a rigid, hydrophobic cavity and two carbonyl-fringed portals, making them exceptional hosts for a variety of guest molecules in aqueous solutions. acs.orgusda.gov The binding is driven by a combination of intermolecular interactions, including the hydrophobic effect, ion-dipole interactions between cations and the portal oxygens, and van der Waals forces. acs.org

The size of the CB[n] cavity dictates the size and shape of the guest molecules it can encapsulate. For instance, CB acs.org has an inner diameter of about 3.9 Å, while CB nbinno.com and CB researchgate.net have larger cavities, allowing them to bind bigger guests or even form 1:2 or 2:2 complexes. wikipedia.org CB nbinno.com is known to form extremely stable complexes with guests like ferrocene (B1249389) derivatives, with binding affinities comparable to biological systems like the avidin-biotin pair. queensu.cabohrium.com This strong binding has been utilized for applications ranging from drug delivery to the development of functional surfaces with underwater adhesion properties. queensu.cabohrium.com

| Homologue (n) | Number of Glycoluril Units | Inner Diameter (Å) | Cavity Volume (ų) | Notable Guest Molecules |

|---|---|---|---|---|

| CB acs.org | 5 | ~2.4 | 82 | Small gases, haloalkanes |

| CB acs.org | 6 | ~3.9 | 164 | Alkylammonium ions, diamines |

| CB nbinno.com | 7 | ~5.4 | 279 | Ferrocene derivatives, adamantanes, various drug molecules |

| CB researchgate.net | 8 | ~6.9 | 479 | Forms 1:2 complexes with two aromatic guests (e.g., methyl viologen and a donor) |

Bambusurils and Tiara[n]urils

Expanding on the glycoluril framework, other related macrocycles have been developed with distinct structural features and recognition capabilities.

Bambusurils: First reported in 2010, bambus[n]urils are macrocycles composed of n 2,4-substituted glycoluril units linked by a single row of methylene bridges. researchgate.net This structure results in a deeper, more flexible cavity compared to cucurbiturils. researchgate.net Bambus acs.orgurils are particularly noted for their exceptional ability to bind various inorganic anions in both organic solvents and water, with association constants reaching as high as 10¹¹ M⁻¹ in organic media. nih.govresearchgate.net The anion is held within the electropositive cavity, stabilized by C-H···anion hydrogen bonds. nih.govrsc.org The synthesis of these macrocycles also relies on the acid-catalyzed condensation of the appropriate glycoluril derivative with formaldehyde. nih.govacs.org

Tiara[n]urils: Tiara[n]urils represent a newer class of glycoluril-based macrocyclic hosts designed with cationic walls. nih.govacs.org These molecules are synthesized from glycoluril oligomers linked to two pyrazolium (B1228807) groups, which face into the cavity. nih.govfigshare.comresearchgate.net This design strategy aims to create hosts with a strong potential for binding anionic guest molecules, particularly those that can also participate in hydrogen bonding. nih.govacs.org

Molecular Clips: Design and Complexation Properties

Moving away from fully enclosed macrocycles, glycoluril has been used to create U-shaped, "clip-like" receptors. These molecular clips typically consist of a central glycoluril unit fused to two aromatic sidewalls. researchgate.netrsc.org This design creates a deep, open cavity capable of binding guest molecules. researchgate.netrsc.org

The complexation properties of these clips are governed by hydrogen bonding between the guest and the urea (B33335) carbonyl groups of the glycoluril core, as well as π-π stacking and cation-π interactions with the aromatic sidewalls. acs.orgnih.govresearchgate.net They have shown high affinity and selectivity for electron-deficient aromatic guests and planar aromatic cations, such as the dye methylene blue. nih.gov The distance between the cavity walls can be modulated by the binding of a guest molecule. researchgate.netrsc.org By attaching solubilizing groups, these clips can be made water-soluble, though this can sometimes promote self-association rather than guest binding. nih.govmdpi.com The introduction of functional groups onto the convex side of the clip allows for their incorporation into larger structures, such as polymers, without impeding their recognition properties. nih.govrsc.org

| Guest Molecule | Type of Guest | Association Constant (Kₐ, M⁻¹) | Primary Interactions |

|---|---|---|---|

| Methylene Blue | Planar Aromatic Cation | High Affinity | Cation-π, π-π stacking |

| Azure A | Planar Aromatic Cation | High Affinity | Cation-π, π-π stacking |

| Resorcinol | Dihydroxyaromatic | ~2340 (at 283K) | Hydrogen bonding, π-π stacking |

| Neutral Red H⁺ | Aromatic Cation | Moderate Affinity | Cation-π interactions |

Self-Assembly Principles and Architectures

The defined shapes and recognition properties of glycoluril-based molecules make them excellent candidates for constructing complex, higher-order supramolecular architectures through self-assembly. acs.org

Oligo- and Polyrotaxane Assembly

The ability of cucurbiturils to form stable inclusion complexes with linear guests has been harnessed to create mechanically interlocked molecules like rotaxanes. wikipedia.org A rotaxane consists of a macrocyclic ring threaded onto a linear "axle" molecule that is capped with bulky "stopper" groups to prevent dethreading. The high affinity of CB[n]s for specific axle components, such as diammonium alkanes, drives the threading process, leading to the efficient assembly of oligo- and polyrotaxanes. wikipedia.orgacs.org These assemblies are of interest for the development of molecular machines and switches.

Formation of Encapsulating Assemblies (e.g., "Tennis Ball" and "Softball" Structures)

Beyond single-molecule hosts, derivatives of glycoluril can self-assemble into larger, encapsulating structures. In a notable example, bis(glycoluril) compounds, where two glycoluril units are connected by a spacer, have been shown to form discrete, closed-surface assemblies in solution. acs.org Through a combination of hydrogen bonding and solvophobic effects, two of these concave molecules can dimerize to form capsular structures reminiscent of a "tennis ball" or, with larger spacers, a "softball". acs.org These self-assembled capsules possess an internal cavity that can encapsulate small guest molecules, effectively isolating them from the bulk solution and even facilitating reactions between co-encapsulated guests. acs.org Similarly, certain water-soluble molecular clips have been designed to self-assemble into well-defined nanosized structures described as "golf balls," "razorblades," and "cigars". acs.org

1,3,4,6-Tetrakis(methoxymethyl)glycoluril: A Comprehensive Examination

The chemical compound this compound is a versatile molecule built upon a rigid glycoluril framework. This structure, a fused bicyclic system containing two urea units, serves as a scaffold for four methoxymethyl groups. This substitution pattern imparts a unique combination of reactivity and structural definition, making it a valuable component in both industrial polymer chemistry and advanced supramolecular research. This article explores the key chemical and physical characteristics of this compound, its synthesis, its primary applications as a crosslinking agent, and its role in the sophisticated field of supramolecular chemistry, with a particular focus on the conformational preorganization it enables in the formation of macrocyclic structures.

Catalytic Applications of 1,3,4,6 Tetrakis Methoxymethyl Glycoluril and Its Derivatives

Organocatalysis in Organic Synthesis

There is no scientific literature available that describes the use of 1,3,4,6-Tetrakis(methoxymethyl)glycoluril as an organocatalyst in organic synthesis.

Chemoselective N-tert-Butoxycarbonylation of Amines

No studies were found that utilize this compound as a catalyst for the chemoselective N-tert-butoxycarbonylation of amines. Research in this area typically involves other types of catalysts or catalyst-free conditions.

Regioselective Catalysis

No information exists in the searched literature regarding the application of this compound in regioselective catalysis.

Reusable Catalytic Systems

There is no evidence to suggest that this compound has been developed or utilized as a reusable catalytic system.

Exploration of Biological and Medicinal Applications of Glycoluril Derivatives

Biomedical Research Tools

Glycoluril (B30988) derivatives, particularly the macrocyclic compounds known as cucurbit[n]urils, have become invaluable tools in biomedical research. Their unique structures, featuring a hydrophobic cavity and hydrophilic portals, allow them to encapsulate various guest molecules, making them highly effective in studying and manipulating biological systems.

Enzyme Mechanism Studies

The study of enzyme mechanisms benefits significantly from the application of glycoluril derivatives. These compounds can act as inhibitors or modulators of enzyme activity, providing insights into catalytic processes. For instance, cucurbit[n]urils have been used to inhibit the activity of enzymes like bovine carbonic anhydrase and acetylcholinesterase by binding to inhibitor molecules, thereby regulating their interaction with the enzyme's active site. acs.orgresearchgate.net This allows for a controlled "on-off" switching of enzyme activity, which is a powerful tool for studying reaction kinetics and inhibition mechanisms. acs.org

Furthermore, a specific glycoluril derivative, 2,4-Bis(4-cyanobenzyl)glycoluril, has demonstrated potent inhibitory activity against the urease enzyme, with an IC50 value of 11.5 ± 1.50 μM, which is more potent than the standard inhibitor thiourea. benthamdirect.com Such studies are crucial for understanding the structure-activity relationships of enzyme inhibitors.

Protein-Ligand Interaction Analysis

Analyzing the interactions between proteins and ligands is fundamental to drug discovery and understanding biological pathways. Glycoluril derivatives, especially cucurbit[n]urils, serve as excellent model systems for these analyses due to their well-defined binding cavities. They can selectively bind to specific amino acid residues, particularly aromatic ones like phenylalanine and tryptophan, on the surface of proteins. nih.gov This selective binding allows for detailed investigation of the forces driving protein-ligand interactions, including hydrophobic and electrostatic interactions. nih.gov

Time-resolved fluorescence assays for proteases have been enhanced by the use of cucurbit nih.govuril (CB nih.gov). nih.gov In these assays, CB nih.gov binds to a fluorescent probe and a quencher attached to a peptide substrate, modulating the fluorescence signal upon cleavage by the enzyme. This application demonstrates the utility of glycoluril derivatives in developing sensitive bioanalytical methods. The binding of cucurbit[n]urils to peptides can also be used to enhance their detection in mass spectrometry, aiding in the analysis of protein digests. rsc.org

Protein Structure Stabilization

Conjugates of cucurbit nih.govuril with zwitterionic polypeptides have been developed to inhibit the aggregation of therapeutic proteins like insulin (B600854) and calcitonin. acs.orgnih.gov These conjugates leverage the supramolecular recognition between the cucurbituril (B1219460) host and terminal aromatic amino acids on the proteins to prevent aggregation. acs.orgnih.gov This stabilization is critical for improving the shelf-life and efficacy of protein-based pharmaceuticals. acs.org

Therapeutic Potential of Derivatives

Beyond their use as research tools, derivatives of glycoluril have shown promise in various therapeutic areas, including the development of new antimicrobial and anticancer agents.

Antimicrobial Activities

The emergence of antibiotic resistance has spurred the search for new antimicrobial agents. Glycoluril derivatives have demonstrated notable antimicrobial properties. Cucurbit nih.govuril has been shown to enhance the antibacterial activity of fluoroquinolone drugs through host-guest encapsulation. rsc.org More directly, certain cucurbit[n]uril homologues exhibit broad-spectrum antiviral activity against a range of viruses, including herpes simplex virus 2, respiratory syncytial virus, and SARS-CoV-2. bham.ac.uk

The mechanism of this antiviral action is thought to involve the interaction of the cucurbituril molecules with viral glycoproteins, which are essential for viral entry into host cells. bham.ac.uk The table below summarizes the antiviral efficacy of different cucurbit[n]urils against SARS-CoV-2.

| Compound | Virus | Efficacy |

|---|---|---|

| Cucurbit[n]uril (mixed) | SARS-CoV-2 | Antiviral effect observed |

| Cucurbit researchgate.neturil | SARS-CoV-2 | Limited efficacy |

| Cucurbit nih.govuril | SARS-CoV-2 | Highly effective (approx. 6-log reduction at ≥30 mg/mL) |

| Cucurbit nih.govuril | SARS-CoV-2 | No antiviral effect |

Anticancer Activities

Glycoluril derivatives, particularly cucurbit[n]urils, are being extensively investigated for their potential in cancer therapy. nih.gov They can act as drug delivery vehicles, encapsulating anticancer drugs to improve their solubility, stability, and reduce their toxicity. nih.govnih.gov For example, cucurbit[n]urils have been shown to enhance the solubility of poorly soluble anticancer drugs like paclitaxel (B517696) and camptothecin. tandfonline.comumd.edu

Furthermore, cucurbit[n]urils can modulate the activity of platinum-based anticancer drugs. The encapsulation of oxaliplatin (B1677828) in cucurbit nih.govuril has been found to lower the drug's toxicity while maintaining its cytotoxic effect on tumor cells. nih.gov The table below presents data on the cytotoxicity of oxaliplatin and its complex with cucurbit nih.govuril against different cell lines.

| Compound | Cell Line | Cytotoxic Effect |

|---|---|---|

| Oxaliplatin | B16 (Melanoma) | Cytotoxic |

| Oxaliplatin-Cucurbit nih.govuril Complex | B16 (Melanoma) | Greater cytotoxic effect than free oxaliplatin |

| Oxaliplatin | K562 (Leukemia) | Cytotoxic |

| Oxaliplatin-Cucurbit nih.govuril Complex | K562 (Leukemia) | Greater cytotoxic effect than free oxaliplatin |

Neurotropic Effects

Glycoluril derivatives are a class of bicyclic bisurea compounds that have garnered attention for their diverse biological activities. researchgate.net Research has indicated that these molecules are notable for their potential neurotropic and nootropic effects. researchgate.net Bicyclic bisureas, the core structure of glycolurils, have been identified as possessing pronounced psychotropic activities, suggesting their potential to influence the central nervous system. researchgate.net The unique three-dimensional structure of the glycoluril scaffold serves as a versatile foundation for creating a variety of derivatives with specific biological functions. buketov.edu.kz While detailed mechanistic studies on 1,3,4,6-Tetrakis(methoxymethyl)glycoluril itself are specific, the broader class of glycoluril derivatives is recognized for its potential in neurological applications. researchgate.netresearchgate.net

Drug Delivery System Research

The rigid, well-defined structure of the glycoluril molecule makes it an important building block in supramolecular chemistry, particularly in the development of drug delivery systems. wikipedia.org Glycoluril and its derivatives are used as the primary monomers for synthesizing macrocyclic host molecules, most notably cucurbit[n]urils. buketov.edu.kzwikipedia.org These larger, barrel-shaped molecules feature a hydrophobic inner cavity and two polar carbonyl-fringed portals, making them capable of encapsulating guest molecules, including active pharmaceutical ingredients (APIs). The synthesis of these host molecules leverages the chemical properties of the glycoluril unit to create advanced drug delivery vehicles. mdpi.com

Encapsulation and Release of Active Pharmaceutical Ingredients

The primary function of glycoluril-based macrocycles like cucurbit[n]urils in drug delivery is the encapsulation and subsequent controlled release of APIs. The host-guest complexation between the cucurbituril and a drug molecule can lead to several pharmacological advantages.

Key Research Findings in Glycoluril-Based Drug Delivery:

| Feature | Description | Research Focus |

| Encapsulation | APIs are held within the hydrophobic cavity of the macrocycle, shielding them from the external environment. | Protection of the drug from degradation, improving its chemical stability. |

| Solubility | Can enhance the aqueous solubility of poorly soluble drugs by forming a soluble host-guest complex. | Improving bioavailability of hydrophobic drugs. |

| Controlled Release | The release of the encapsulated drug can be triggered by specific stimuli such as changes in pH, temperature, or the presence of competitive guest molecules. | Development of smart drug delivery systems that release the payload at the target site. |

| Toxicity Reduction | By encapsulating a toxic drug, its systemic toxicity can be reduced until it is released at the desired location. | Application in chemotherapy to minimize side effects. |

The ability to chemically modify the glycoluril units before polymerization allows for the fine-tuning of the resulting macrocycle's properties, such as its size, solubility, and binding affinity for specific drug molecules. This versatility makes glycoluril derivatives highly valuable in the design of sophisticated drug delivery platforms.

H2S Scavenging Applications

In industrial settings, particularly the offshore oil and gas industry, hydrogen sulfide (B99878) (H2S) is a toxic and corrosive gas that must be removed from process streams. mdpi.com Glycoluril derivatives have been synthesized and investigated as effective H2S scavengers, presenting an alternative to commonly used triazine-based compounds. mdpi.com These formaldehyde-based derivatives are considered to be safe and environmentally benign. mdpi.com

Research has focused on synthesizing specific glycoluril structures that can react with and neutralize H2S. mdpi.comresearchgate.net The process often involves the conversion of the basic glycoluril molecule into a more reactive scavenger compound. researchgate.net Studies using techniques like Raman spectroscopy have been employed to evaluate the scavenging properties and reaction kinetics of these derivatives under conditions similar to those in industrial applications. mdpi.com The goal is to develop water-soluble scavengers that can efficiently capture H2S from oil and gas phases and transfer it to the water phase for disposal, with minimal environmental impact. mdpi.comdtu.dk

Comparison of H2S Scavenger Characteristics:

| Scavenger Type | Base Molecule | Key Advantages | Research Status |

| Triazines | Formaldehyde (B43269) & Amines | Low cost, rapid reaction. | Widely used commercially, but can cause fouling and has environmental concerns. mdpi.com |

| Glycoluril Derivatives | Urea (B33335), Glyoxal, Formaldehyde | Considered environmentally benign; derived from simple, safe chemicals. mdpi.com | Under investigation as a "greener" alternative to triazines. mdpi.comdtu.dk |

| Hemiformals | Aldehyde & Alcohol | Effective non-triazine alternative; can be derived from ethylene (B1197577) glycol. hw.ac.uk | Studied for performance and byproduct formation. hw.ac.uk |

The development of glycoluril-based H2S scavengers is part of a broader effort to replace conventional production chemicals with more sustainable and environmentally friendly alternatives. dtu.dk

Advanced Characterization and Analytical Methodologies in Glycoluril Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is a cornerstone in the analysis of glycoluril (B30988) derivatives, providing fundamental insights into their molecular structure and bonding. researchgate.net

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. For 1,3,4,6-tetrakis(methoxymethyl)glycoluril, the IR spectrum is characterized by the vibrational frequencies of its core functional groups. The most prominent absorption band is expected from the stretching vibration of the two carbonyl (C=O) groups of the glycoluril ring, typically appearing as a strong peak. libretexts.org Other key signals include those from the C-O-C ether linkages of the methoxymethyl substituents and the C-N bonds within the bicyclic core. researchgate.net A review of analytical methods for glycoluril derivatives confirms that IR spectroscopy is routinely used to confirm the structure of the main bicyclic framework and its various substituents. researchgate.net

While an experimental spectrum for this specific compound is not publicly available, the expected characteristic absorption bands can be summarized based on its structure and data from related compounds.

Expected IR Absorption Bands for this compound

| Wave Number (cm⁻¹) | Bond Vibration | Functional Group | Expected Intensity |

|---|---|---|---|

| ~2950-2850 | C-H Stretch | -CH₃, -CH₂- | Medium to Strong |

| ~1720-1700 | C=O Stretch | Amide (Urea) | Strong |

| ~1460 | C-H Bend | -CH₂- | Medium |

| ~1250-1050 | C-O-C Stretch | Ether | Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most definitive method for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for confirming the molecular structure of this compound. researchgate.net Due to the molecule's high degree of symmetry, the spectra are expected to be relatively simple.

The ¹H NMR spectrum should display three distinct signals corresponding to the three unique proton environments:

A singlet for the methoxy (B1213986) (-OCH₃) protons.

A singlet for the methylene (B1212753) (-N-CH₂-O-) protons.

A singlet for the methine (CH) protons on the glycoluril backbone.

Similarly, the ¹³C NMR spectrum is expected to show three signals for the three distinct carbon environments: the methoxy carbon, the methylene carbon, and the methine carbon of the bicyclic core, in addition to the carbonyl carbon signal. The chemical shifts are influenced by the electron-withdrawing nature of the adjacent nitrogen and oxygen atoms. researchgate.netresearchgate.net

Expected NMR Chemical Shifts for this compound

| Nucleus | Group | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| ¹H | -OCH₃ | ~3.3 | Singlet |

| ¹H | -N-CH₂-O- | ~4.8 - 5.2 | Singlet |

| ¹H | >CH-CH< | ~5.5 | Singlet |

| ¹³C | -OCH₃ | ~55-60 | - |

| ¹³C | -N-CH₂-O- | ~70-75 | - |

| ¹³C | >CH-CH< | ~75-80 | - |

Mass Spectrometry (e.g., ESI-TOF-MS)

Mass spectrometry (MS) is used to determine the molecular weight and can provide structural information through fragmentation analysis. researchgate.net For a non-volatile compound like this compound, soft ionization techniques such as Electrospray Ionization (ESI) are ideal. In a typical ESI-Time-of-Flight (TOF) MS experiment, the compound is expected to be detected as a protonated molecule [M+H]⁺ or as an adduct with a cation, such as sodium [M+Na]⁺.

Given the molecular formula C₁₂H₂₂N₄O₆, the exact mass is 318.1539 g/mol . The high-resolution mass spectrometer would detect ions corresponding to this mass, confirming the elemental composition.

Expected [M+H]⁺ ion: m/z ≈ 319.1612

Expected [M+Na]⁺ ion: m/z ≈ 341.1431

Tandem MS (MS/MS) experiments could reveal the fragmentation pattern, which would likely involve the sequential loss of the four methoxymethyl groups (-CH₂OCH₃, mass ≈ 45 Da), providing further confirmation of the structure.

Raman Spectroscopy for Kinetic Studies

Raman spectroscopy is a valuable non-destructive technique for in-situ monitoring of chemical reactions, making it well-suited for kinetic studies of crosslinking or curing processes involving this compound. researchgate.netrsc.orgscirp.org As this compound acts as a crosslinker, its reaction involves the cleavage of the N-C-O bonds of the methoxymethyl groups and the formation of new bonds with a polymer backbone.

Kinetic studies can be performed by monitoring the change in intensity of specific Raman bands over time. For example, one could track the decrease in the intensity of a peak corresponding to the C-O-C stretching vibration of the methoxymethyl group as the reaction proceeds. scirp.org This change is directly proportional to the consumption of the crosslinking agent. By plotting the normalized peak intensity against time, reaction rates and the extent of cure can be determined. researchgate.netrsc.org This method allows for real-time analysis of polymerization without the need for sample extraction or preparation. scirp.org

Chromatographic Methods for Purity and Compositional Analysis

Chromatographic techniques are essential for separating components in a mixture, making them ideal for assessing the purity of this compound and analyzing its reaction mixtures.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the premier method for determining the purity of glycoluril derivatives and analyzing related impurities. researchgate.nettandfonline.com Given the polarity of the molecule, a reverse-phase HPLC (RP-HPLC) method is most appropriate. sielc.com

In a typical RP-HPLC setup, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte and impurities between the two phases. A gradient elution, where the composition of the mobile phase is changed over time (e.g., by increasing the proportion of an organic solvent like acetonitrile (B52724) or methanol (B129727) in water), is often employed to achieve optimal separation of the target compound from potential byproducts, such as partially substituted glycolurils or unreacted starting materials. tandfonline.comaip.org Detection is commonly achieved using an ultraviolet (UV) detector, which senses the carbonyl groups in the glycoluril structure.

Typical HPLC Parameters for Glycoluril Derivative Analysis

| Parameter | Description |

|---|---|

| Column | Reverse-Phase C18 (e.g., 3.9 x 150 mm, 5 µm particle size) aip.org |

| Mobile Phase | Gradient of Water and Acetonitrile (or Methanol) tandfonline.comsielc.com |

| Flow Rate | ~0.75 - 1.0 mL/min aip.org |

| Detector | UV-Vis Detector (e.g., at 220 nm) aip.org |

| Temperature | Ambient or controlled (e.g., 25 °C) aip.org |

This method allows for the quantification of this compound and the detection of trace impurities, ensuring the material meets the high-purity requirements for its use in advanced material formulations.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) serves as a fundamental analytical technique in the study of this compound, primarily for monitoring the progress of its synthesis and subsequent reactions. nih.govgoogleapis.com It is a rapid and cost-effective method to qualitatively assess the presence of starting materials, intermediates, and the final product in a reaction mixture.

In a typical application, a small aliquot of the reaction mixture is spotted onto a TLC plate, which consists of a solid adsorbent material, such as silica (B1680970) gel, coated onto a supportive backing like aluminum. nih.gov The plate is then developed in a sealed chamber containing a suitable mobile phase or eluent. The differential partitioning of the compounds between the stationary and mobile phases results in their separation as distinct spots along the plate. The completion of a reaction, such as the methoxymethylation of glycoluril, is indicated by the disappearance of the starting material's spot and the appearance of the product's spot. nih.gov Visualization of the separated spots can be achieved under UV light or by using chemical staining agents. sphinxsai.com

While specific Rf values are highly dependent on the exact conditions, the general parameters for analyzing glycoluril derivatives provide a framework for its application.

Table 1: Representative TLC Conditions for Analysis of Glycoluril Derivatives

| Parameter | Description | Source |

|---|---|---|

| Stationary Phase | Silica gel (60F) coated aluminum sheets | nih.gov |

| Application | Monitoring reaction completion | nih.govgoogleapis.com |

| Visualization | UV light (254/365 nm), chemical stains (e.g., Ceric Molybdate, H₂SO₄ in ethanol) | nih.govsphinxsai.com |

Microscopic and Thermal Analysis for Material Characterization

Microscopic and thermal analysis techniques are crucial for characterizing the morphology and thermal properties of materials that incorporate this compound, particularly in its role as a crosslinking agent in polymer coatings and photoresists.

Optical Microscopy

Optical microscopy, particularly when coupled with a hot stage, is utilized to observe the physical changes in materials formulated with this compound as a function of temperature. This technique is valuable for studying the softening, melting, and flow behavior of powder coatings that use this compound as a crosslinker. By observing the particles as they are heated, researchers can determine critical processing temperatures and understand how the crosslinking process affects the film formation and final surface appearance. tudelft.nl The use of specific illumination, such as LED light sources, can enhance visualization, providing a more detailed, three-dimensional perspective of the particles during thermal transitions. tudelft.nl

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is an indispensable tool for high-resolution imaging of the surface topography and morphology of materials formulated with this compound. In the field of microelectronics, where the compound is used as a crosslinker in negative-tone photoresists, SEM is used to evaluate the quality and resolution of the lithographic patterns created. researchgate.net After the exposure and development process, SEM images can reveal fine details of the patterned features, allowing for the precise measurement of dimensions and the assessment of line-edge roughness. researchgate.net This analysis is critical for optimizing resist formulations and processing conditions to achieve desired high-resolution patterns for microfabrication. researchgate.net

Table 2: Application of SEM in Characterizing Materials Containing this compound

| Application Area | Material System | Purpose of SEM Analysis | Findings | Source |

|---|---|---|---|---|

| Electron Beam Lithography | Negative-tone molecular glass photoresist | Evaluation of lithographic performance and pattern resolution | Achieved well-resolved line patterns with dimensions around 73.4 nm | researchgate.net |

| Powder Coatings | Durable finish paints | Study of surface topography and morphology of cured films | Characterization of surface features to control gloss and texture | tudelft.nl |

X-ray Diffraction (XRD)

X-ray Diffraction (XRD) is a powerful technique for determining the crystal structure of solid materials. For glycoluril and its derivatives, XRD provides essential information on molecular geometry, crystal packing, and intermolecular interactions. While specific crystallographic data for this compound is not widely published, the methodology is standard for this class of compounds. Single-crystal XRD can be used to solve and refine the crystal structure, yielding precise data on unit cell parameters (a, b, c, α, β, γ), space group, and atomic positions. mdpi.com Powder XRD is used to identify crystalline phases and analyze the structural properties of polycrystalline materials. arxiv.org

Thermogravimetric Analysis (TGA) and Differential Thermogravimetric Analysis (DTG)

This analysis is particularly important for applications such as photoresists and coatings, where the materials must withstand specific processing temperatures without significant degradation. researchgate.netgoogle.com TGA curves can show the onset of decomposition and the temperature at which the maximum rate of weight loss occurs, which is highlighted by a peak in the DTG curve. This information is vital for establishing the upper service temperature of a product and for understanding the kinetics of the curing process in thermosetting systems. mdpi.comresearchgate.net

Table 3: TGA for Thermal Stability Assessment of Formulations with this compound

| Material System | Application | Key Findings from TGA | Source |

|---|---|---|---|

| Molecular Glass Photoresist | Lithography | The main component of the resist formulation showed good thermal stability, a necessary property for lithographic processing. | researchgate.netgoogle.com |

| Acrylic Oligomer Coatings | Rapid thermal curing coatings | The curing process and thermal properties of the final coating were studied, establishing the effect of the crosslinker on stability. | mdpi.comresearchgate.net |

| Polyurethane-Polyacrylate Coatings | Self-matting coatings | TGA was used to investigate the thermal properties and degradation of the cured films. | researchgate.net |

Computational Chemistry and Molecular Modeling Approaches

Computational chemistry and molecular modeling offer powerful tools for investigating the electronic structure, molecular geometry, and reactivity of compounds like this compound at an atomic level. Techniques such as Density Functional Theory (DFT) can be used to optimize molecular structures, calculate spectroscopic properties, and model reaction mechanisms, providing insights that complement experimental findings. These approaches can help predict the behavior of the molecule as a crosslinking agent by modeling its interaction with polymer chains and its conformational flexibility. Despite the potential of these methods, a review of the current scientific literature indicates a lack of specific computational studies focused solely on this compound.

Q & A

Q. What are the established methods for synthesizing 1,3,4,6-tetrakis(methoxymethyl)glycoluril, and how can reaction conditions be optimized?

The compound is synthesized via methoxymethylation of glycoluril with formaldehyde and methanol under acidic conditions. Key parameters include molar ratios (glycoluril:formaldehyde:methanol ≈ 1:4:4), temperature (60–80°C), and reaction time (6–12 hours). Monitoring by thin-layer chromatography (TLC) or HPLC ensures completion. Post-synthesis purification involves recrystallization from ethanol or acetone to achieve >98% purity .

Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound?

- NMR Spectroscopy : H and C NMR verify methoxymethyl group substitution patterns (δ 3.2–3.4 ppm for OCH, δ 4.5–4.8 ppm for N–CH–O) .

- FT-IR : Peaks at 1700–1750 cm confirm carbonyl (C=O) groups, while 1100–1200 cm indicates C–O–C stretching .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 210–220 nm) assess purity .

Q. How does solubility in common solvents impact experimental design?

The compound is soluble in polar aprotic solvents (DMF, DMSO) and partially soluble in ethanol or acetone. For crosslinking applications (e.g., polymer coatings), solubility in water or methanol is critical for homogeneous mixing. Pre-dissolution in DMSO at 50–60°C is recommended for reactions requiring high dispersion .

Q. What safety precautions are essential during handling?

While toxicity data are limited, use PPE (gloves, goggles, lab coat) to avoid inhalation or skin contact. Work in a fume hood due to potential dust formation. Store in sealed containers at room temperature, away from oxidizers .

Advanced Research Questions

Q. How do conflicting reports about melting points (90–110°C vs. 118°C) affect material stability assessments?

The discrepancy may arise from polymorphic forms or impurities. Differential Scanning Calorimetry (DSC) should be used to identify phase transitions. For thermal applications (e.g., curing coatings), confirm the specific melting range via controlled heating rates (5–10°C/min) and correlate with crosslinking efficiency .

Q. What mechanistic insights explain its role as a crosslinker in photoresists and polymer coatings?

The methoxymethyl groups undergo acid-catalyzed hydrolysis to form reactive methylol intermediates, which crosslink hydroxyl- or amide-containing polymers (e.g., novolac resins). Kinetic studies using FT-IR or rheometry show optimal curing at 150–180°C with catalysts like pyridinium p-toluenesulfonate .

Q. How can its derivatives be engineered for coordination polymers or metal-organic frameworks (MOFs)?

Replace methoxymethyl groups with carboxylates (e.g., 1,3,4,6-tetracarboxymethylglycoluril) to enable metal coordination. Reaction with Zn(II) or Cu(II) salts under hydrothermal conditions yields 3D frameworks. Single-crystal XRD (e.g., orthorhombic Pbca space group) reveals structural motifs, while BET analysis characterizes porosity .

Q. What strategies mitigate side reactions during alkylation or functional group modifications?

- Use protective groups (e.g., tert-butyl) for selective alkylation of glycoluril’s nitrogen atoms.

- Optimize solvent polarity (e.g., THF for nucleophilic substitutions) and stoichiometry to minimize over-alkylation.

- Monitor by LC-MS to track intermediate formation .

Data Contradictions and Resolution

Q. How should researchers address inconsistencies in reported solubility and stability?

- Solubility : Perform empirical tests using standardized solvents (e.g., USP methods) and document temperature/pH conditions.

- Stability : Conduct accelerated aging studies (40°C/75% RH for 4 weeks) with HPLC stability-indicating assays .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.